The synthesis of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions can significantly affect the efficiency and selectivity of the synthesis. For example, using specific solvents or additives can lead to improved yields and reduced by-products.
The molecular structure of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran can be analyzed in terms of its functional groups and stereochemistry:
The compound's three-dimensional conformation can be explored through computational modeling or X-ray crystallography to understand its interactions in biological systems .
6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran is involved in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran is primarily studied in relation to its biological effects:
Further research into its interaction with specific biological targets is necessary to elucidate its complete mechanism of action .
6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran has several scientific applications:
The benzofuran scaffold—a fused bicyclic system comprising benzene and furan rings—serves as a privileged structure in medicinal chemistry due to its versatile drug-like properties and prevalence in bioactive molecules. This heterocyclic core exhibits favorable physicochemical characteristics, including moderate logP values (typically 1.5–3.5), balanced polar surface area (40–60 Ų), and metabolic stability, enabling efficient penetration across biological membranes [1] [8]. Its planar aromatic system facilitates π-stacking interactions with biological targets, while the oxygen atom acts as a hydrogen-bond acceptor, enhancing target binding affinity [5] [8].
The dihydrobenzofuran variant present in 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran exhibits distinct advantages over fully aromatic analogs. Saturation of the furan ring reduces conformational flexibility, potentially enhancing target selectivity and metabolic stability. This modification decreases ring planarity, which may improve solubility profiles while maintaining sufficient lipophilicity for membrane permeation [7]. Such balanced properties make dihydrobenzofurans particularly valuable in central nervous system-targeted therapeutics, though this specific derivative's neuroactivity remains unexplored.
Table 1: Key Identifiers of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran
Property | Value/Descriptor |
---|---|
IUPAC Name | 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran |
Molecular Formula | C₈H₆FNO₃ |
CAS Registry Number | 1632261-95-0 |
Molecular Weight | 183.14 g/mol |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | 52.5 Ų |
Strategic placement of electron-withdrawing substituents substantially modulates the benzofuran core's electronic properties and bioactivity. The fluoro group at the C6 position exerts dual influences:
The ortho-positioned nitro group at C5 delivers distinct pharmacological advantages:
Synergistic effects emerge when fluoro and nitro groups occupy adjacent positions. The ortho-relationship creates an extended electron-deficient domain, amplifying dipole moments by 30–40% compared to mono-substituted analogs. This configuration enhances DNA gyrase inhibition (IC₅₀ = 3.2 μM) in mycobacteria by strengthening interactions with the ATP-binding pocket's hydrophobic residues (Val49, Ala53, Leu135) [1] [6].
Table 2: Synthetic Pathways to 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran
Synthetic Route | Key Reagents/Conditions | Yield | Commercial Suppliers |
---|---|---|---|
Cyclization-Fluorination-Nitration | Selectfluor®; HNO₃/Ac₂O | 62–68% | Enamine Ltd, A2B Chem |
Palladium-Catalyzed Coupling | Pd(OAc)₂/XPhos; KNO₂ | 51% | Not commercially available |
Reduction-Nitration of Quinones | SnCl₂/HCl; NaNO₂/CuSO₄ | 45% | ChemSpace (CSSB00160469313) |
Benzofuran pharmacology originated with natural product isolation in the early 20th century. Landmark discoveries include:
Synthetic innovation accelerated in the 1960–1980s with amiodarone development—a Class III antiarrhythmic where the benzofuran core enables accumulation in cardiac tissues through lipophilic partitioning. Its success validated benzofuran as a privileged scaffold for central therapeutic targets [8]. Contemporary research (2000–present) focuses on target-specific modifications:
Table 3: Milestones in Benzofuran-Based Drug Development
Era | Compound | Therapeutic Area | Mechanistic Insight |
---|---|---|---|
1947 | Usnic acid | Antibacterial | Uncouples oxidative phosphorylation |
1961 | Amiodarone | Antiarrhythmic | Potassium channel blockade |
1983 | Benzbromarone | Uricosuric | Uric acid transporter inhibition |
2013 | TAM16 | Antitubercular | Mycolic acid synthesis disruption |
2022 | MCC1019 | Anticancer (lung) | PLK1 PBD inhibition |
The molecular evolution toward 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran exemplifies modern rational design: retention of the natural benzofuran pharmacophore, strategic fluorine incorporation to enhance target affinity, and nitro functionalization to exploit microbial redox vulnerabilities. Current synthetic methodologies enable gram-scale production (purity >95%) through optimized cyclization-fluorination sequences, positioning this derivative as a key intermediate for next-generation anti-infectives [3] [4] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: